4-[(1-Adamantylcarbonyl)amino]benzoic acid
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Description
4-[(1-Adamantylcarbonyl)amino]benzoic acid is a compound with the molecular formula C18H21NO3 . It contains a total of 46 bonds, including 25 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 4-[(1-Adamantylcarbonyl)amino]benzoic acid is characterized by a carboxylic acid group attached to a benzene ring, which is further connected to an adamantylcarbonyl group via an amide linkage .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Chemistry .
Summary of the Application
The compound “4-[(1-Adamantylcarbonyl)amino]benzoic acid” is used in the synthesis of adamantane-substituted amines and amides . The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane or diamantane by amide formation and reduction to the corresponding amine was performed .
Methods of Application or Experimental Procedures
The synthesis was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF . The obtained amides and amines were studied in terms of structural properties towards the perspective of transformation into nanodiamonds .
Results or Outcomes
The most crowded amide obtained gave structural insights into the effect of bulkiness and steric strain on out-of-planarity of amide bonds (16.0°) and the kinetics and thermodynamics of amide bond rotation (ΔG� 298K=11.5–13.3 kcal·mol 1) .
Synthesis of Unsaturated Adamantane Derivatives
Specific Scientific Field
This application falls under the field of Chemistry , specifically Petroleum Chemistry .
Summary of the Application
“4-[(1-Adamantylcarbonyl)amino]benzoic acid” is used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Methods of Application or Experimental Procedures
Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .
Results or Outcomes
The synthesis of unsaturated adamantane derivatives has led to the development of novel methods for their preparation and to the polymerization reactions .
Proteomics Research
Specific Scientific Field
This application falls under the field of Biology , specifically Proteomics .
Summary of the Application
“4-[(1-Adamantylcarbonyl)amino]benzoic acid” is used in proteomics research . It is a biochemical used for research purposes .
Results or Outcomes
The outcomes of the use of “4-[(1-Adamantylcarbonyl)amino]benzoic acid” in proteomics research are not specified in the source .
Polymerization Reactions
Specific Scientific Field
This application falls under the field of Chemistry , specifically Polymer Chemistry .
Summary of the Application
“4-[(1-Adamantylcarbonyl)amino]benzoic acid” is used in polymerization reactions . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Methods of Application or Experimental Procedures
This process is distinctive in the presence of 1,4-diene structures in the starting monomers. Unlike the homopolymerization of dienes, introducing adamantyl substituents enhances the yields of 1,4-addition polymers, even in moderately polar solvents such as THF .
Results or Outcomes
The outcomes of the use of “4-[(1-Adamantylcarbonyl)amino]benzoic acid” in polymerization reactions are not specified in the source .
Biochemical for Proteomics Research
Specific Scientific Field
This application falls under the field of Biology , specifically Proteomics .
Summary of the Application
“4-[(1-Adamantylcarbonyl)amino]benzoic acid” is a biochemical used for proteomics research .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The outcomes of the use of “4-[(1-Adamantylcarbonyl)amino]benzoic acid” in proteomics research are not specified in the source .
properties
IUPAC Name |
4-(adamantane-1-carbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-16(21)14-1-3-15(4-2-14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUAHMQUGGEWOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400917 |
Source
|
Record name | 4-[(1-adamantylcarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Adamantylcarbonyl)amino]benzoic acid | |
CAS RN |
62144-92-7 |
Source
|
Record name | 4-[(1-adamantylcarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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